molecular formula C23H25FN6O3S B4173593 8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

Cat. No.: B4173593
M. Wt: 484.5 g/mol
InChI Key: YCNIRJILNTXZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, a piperazine ring, and a fluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperazine ring and the fluorophenyl group. The reaction conditions often involve the use of reagents such as ethyl iodide, piperazine, and 4-fluorophenyl isocyanate. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and fluorophenyl groups, using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying from room temperature to elevated temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID stands out due to its unique structure and properties. Similar compounds include:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperazine derivatives: Compounds with a piperazine ring often exhibit similar pharmacological activities, but the presence of different substituents can significantly alter their effects.

    Fluorophenyl compounds: The inclusion of a fluorophenyl group can enhance the compound’s stability and biological activity, making it a valuable feature in drug design.

Properties

IUPAC Name

8-ethyl-2-[4-[1-(4-fluorophenyl)ethylcarbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O3S/c1-3-28-13-18(21(32)33)19(31)17-12-25-22(27-20(17)28)29-8-10-30(11-9-29)23(34)26-14(2)15-4-6-16(24)7-5-15/h4-7,12-14H,3,8-11H2,1-2H3,(H,26,34)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNIRJILNTXZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(C)C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 3
8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 4
8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 5
8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
8-ETHYL-2-[4-({[1-(4-FLUOROPHENYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

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